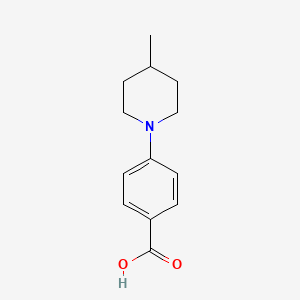

4-(4-Methylpiperidin-1-yl)benzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-methylpiperidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-6-8-14(9-7-10)12-4-2-11(3-5-12)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFMYTNXBNDWLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284610 | |

| Record name | 4-(4-Methyl-1-piperidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97096-92-9 | |

| Record name | 4-(4-Methyl-1-piperidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97096-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methyl-1-piperidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methylpiperidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule in a single key step, typically through carbon-nitrogen bond formation.

Oxidation-Based Synthesis

Currently, specific examples of direct synthesis of 4-(4-methylpiperidin-1-yl)benzoic acid through oxidation-based methods starting from piperidine (B6355638) ring precursors are not extensively detailed in publicly available scientific literature. This approach would conceptually involve the oxidation of a precursor where the 4-methylpiperidine (B120128) is attached to a para-substituted benzene (B151609) ring that can be converted to a carboxylic acid (e.g., a p-tolyl or p-benzyl group).

Coupling Reactions

Modern cross-coupling reactions are the most prevalent methods for the direct synthesis of N-aryl piperidines. These reactions involve the catalyzed formation of a bond between the piperidine nitrogen and an activated benzoic acid derivative.

Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction is a powerful and widely used method for forming carbon-nitrogen bonds. The synthesis of this compound can be achieved by coupling 4-methylpiperidine with a 4-halobenzoic acid, such as 4-bromobenzoic acid or 4-iodobenzoic acid. The reaction is catalyzed by a palladium complex, which typically consists of a palladium source (like Pd(OAc)₂) and a phosphine (B1218219) ligand (such as a biarylphosphine). A base (e.g., sodium tert-butoxide) is required to facilitate the reaction. The carboxylic acid group may need to be protected as an ester during the reaction and then deprotected to yield the final product.

Copper-Catalyzed Ullmann Condensation: An older but still relevant method for N-arylation is the Ullmann condensation. This reaction typically involves the coupling of an amine with an aryl halide using a stoichiometric or catalytic amount of copper. For the synthesis of the target compound, 4-methylpiperidine would be reacted with a 4-halobenzoic acid (often 4-iodobenzoic acid) in the presence of a copper catalyst (e.g., CuI) and a base, often at elevated temperatures. The development of more efficient ligands has allowed for milder reaction conditions in modern Ullmann-type reactions.

Multi-Step Synthesis Strategies

Multi-step syntheses offer alternative pathways to the target compound, often starting from more readily available or differently functionalized precursors.

From Substituted Benzoic Acid Precursors

A common multi-step approach involves starting with a benzoic acid derivative that is already activated for nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): This strategy relies on the reaction of 4-methylpiperidine with a highly electron-deficient benzoic acid precursor. A typical starting material for this approach is 4-fluorobenzoic acid, often in its ester form (e.g., methyl 4-fluorobenzoate). The fluorine atom is a good leaving group for SNAr when the aromatic ring is activated by electron-withdrawing groups. The reaction is typically carried out by heating 4-methylpiperidine with the 4-fluorobenzoate (B1226621) derivative in a polar aprotic solvent, sometimes in the presence of a base. The resulting ester is then hydrolyzed to afford this compound.

The following table summarizes a representative SNAr reaction:

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| Methyl 4-fluorobenzoate | 4-Methylpiperidine | DMSO | Heat | Methyl 4-(4-methylpiperidin-1-yl)benzoate |

This table represents a generalized SNAr approach. Specific conditions may vary based on literature procedures.

Incorporating the Piperidine Moiety

These strategies focus on building the molecule by first preparing a functionalized benzoic acid and then introducing the 4-methylpiperidine ring.

Alkylation/Amination: While less common for direct N-aryl bond formation to an unsubstituted benzene ring, alkylation methods are highly relevant for synthesizing isomers or related compounds. For instance, a compound like 4-(chloromethyl)benzoic acid can be reacted with 4-methylpiperidine in the presence of a base to form 4-((4-methylpiperidin-1-yl)methyl)benzoic acid, a structural isomer of the target compound. This highlights the importance of the starting materials in directing the final connectivity of the molecule.

Green Chemistry and Sustainable Synthesis Innovations

Efforts to develop more environmentally friendly synthetic methods are ongoing in chemical research.

Nanofiltration Techniques: In the synthesis of related compounds, such as 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (B599025) from 4-(chloromethyl)benzoic acid, nanofiltration has been employed as a green chemistry approach. google.com This technique is used for the purification of the product by removing unreacted reagents and byproducts, thereby reducing the need for traditional, solvent-intensive purification methods like chromatography. While not yet specifically documented for this compound, the application of such technologies represents a potential avenue for more sustainable production of this and similar compounds.

Reaction Mechanism Elucidation in Synthesis

Understanding the reaction mechanism is paramount for optimizing synthetic routes, improving yields, and controlling purity. For the synthesis of this compound, which typically involves the formation of a C-N bond between a benzoic acid derivative and 4-methylpiperidine, several mechanistic pathways can be postulated. The elucidation of these pathways can be achieved through a variety of experimental techniques.

A common route to this compound is the nucleophilic aromatic substitution (SNAr) reaction, where 4-methylpiperidine displaces a leaving group (such as a halogen) from a 4-substituted benzoic acid derivative. The generally accepted mechanism for SNAr reactions proceeds via a two-step addition-elimination sequence involving a discrete Meisenheimer complex. nih.govchemistrysteps.comwikipedia.orglibretexts.org However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

Kinetic Isotope Effect (KIE) Experiments:

Kinetic isotope effect studies are a powerful tool for probing the transition state of a reaction. nih.gov By replacing an atom at or near the reaction center with one of its heavier isotopes, changes in the reaction rate can provide insight into bond-breaking and bond-forming events in the rate-determining step.

For the synthesis of this compound via an SNAr pathway, a primary 12C/13C KIE at the carbon atom of the benzoic acid ring undergoing substitution would be particularly informative. nih.gov A significant KIE would suggest that the C-X (where X is the leaving group) bond cleavage is part of the rate-determining step, which could be consistent with a concerted mechanism or a scenario where the elimination of the leaving group from the Meisenheimer complex is rate-limiting. Conversely, a small or negligible KIE at this position might indicate that the initial nucleophilic attack is the sole rate-determining step. nih.gov Secondary deuterium (B1214612) KIEs could also be employed, for instance, by using deuterated 4-methylpiperidine to probe the nature of the C-N bond formation in the transition state.

| Experiment Type | Isotopically Labeled Reactant | Potential Mechanistic Insight |

| Primary Carbon KIE | 4-Halo-[1-13C]benzoic acid | Elucidation of C-X bond cleavage in the rate-determining step. |

| Secondary Deuterium KIE | 4-Methylpiperidine-d11 | Information on the extent of C-N bond formation in the transition state. |

| Solvent KIE | Deuterated solvent (e.g., Methanol-d4) | Involvement of solvent molecules in the proton transfer steps. |

13C Labeling and Time-Tracking Studies:

13C labeling can be used in conjunction with NMR spectroscopy to trace the fate of specific carbon atoms throughout the reaction. rsc.orgsioc-journal.cnrsc.org For instance, by using a 13C-labeled benzoic acid derivative, one could monitor the appearance of the 13C-labeled product and any potential intermediates over time. This would allow for the determination of reaction kinetics and could help identify and characterize transient species. While direct observation of a Meisenheimer complex might be challenging due to its typically short lifetime, 13C NMR can provide clear evidence for the formation of the final product and help in quantifying reaction progress.

Competitive Experiments:

Competitive experiments can also shed light on the reaction mechanism. For example, by reacting an equimolar mixture of two different 4-halobenzoic acids (e.g., 4-fluoro- (B1141089) and 4-chlorobenzoic acid) with a limited amount of 4-methylpiperidine, the relative reactivity of the leaving groups can be determined. In many SNAr reactions, fluoride (B91410) is a better leaving group than chloride, which is counterintuitive based on acidity but is explained by the high electronegativity of fluorine stabilizing the transition state of the rate-determining nucleophilic attack. nih.gov The observed product ratio would provide insights into the "element effect" for this specific reaction. nih.gov

Advanced Synthetic Techniques

The quest for more efficient, environmentally friendly, and rapid chemical transformations has led to the development of advanced synthetic techniques. Microwave-assisted synthesis is a prominent example of such a technique that could be advantageously applied to the synthesis of this compound.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. ajgreenchem.comijnrd.orgscholarsresearchlibrary.comijprdjournal.comajrconline.org The underlying principle of microwave heating involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. cem.combspublications.net This is in contrast to conventional heating, which relies on thermal conduction and convection. ijnrd.org

For the synthesis of this compound, a mixture of a 4-halobenzoic acid and 4-methylpiperidine in a suitable polar solvent (such as isopropanol (B130326) or DMF) could be subjected to microwave irradiation. The polar reactants and solvent would efficiently absorb microwave energy, leading to a rapid increase in temperature and significantly accelerating the rate of the nucleophilic aromatic substitution reaction. researchgate.netnih.gov

The benefits of employing microwave-assisted synthesis for this transformation are multifold:

Rate Enhancement: Reactions that might take several hours under conventional reflux conditions can often be completed in a matter of minutes. nih.gov

Improved Yields: The rapid and uniform heating can minimize the formation of side products, leading to higher isolated yields of the desired compound.

Energy Efficiency: Microwave heating is generally more energy-efficient as it heats the reaction mixture directly, rather than the entire apparatus. ijprdjournal.com

Greener Chemistry: Reduced reaction times and often the possibility of using less solvent contribute to a more environmentally benign process. ajgreenchem.comijnrd.orgajrconline.org

| Parameter | Conventional Heating (Anticipated) | Microwave-Assisted Synthesis (Anticipated) |

| Reaction Time | Hours | Minutes |

| Temperature | Reflux temperature of the solvent | Controlled temperature, potentially superheating the solvent |

| Yield | Moderate to Good | Good to Excellent |

| Side Products | Potential for increased side product formation | Minimized side product formation |

| Energy Consumption | Higher | Lower |

The application of microwave-assisted synthesis to the production of this compound represents a significant advancement over classical synthetic protocols, offering a faster, more efficient, and greener route to this valuable compound.

Derivatization Strategies and Analogue Synthesis

Carboxylic Acid Functional Group Modifications

The carboxylic acid moiety is a versatile functional group that can be readily converted into various derivatives, including esters and amides, or engaged in acid-base reactions to form salts.

Esterification of the carboxylic acid group is a common strategy to modify the polarity and pharmacokinetic profile of the parent compound. The synthesis of esters from 4-(4-methylpiperidin-1-yl)benzoic acid can be achieved through standard chemical methods. A prevalent method involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an appropriate alcohol. For example, treatment with thionyl chloride and subsequently methanol (B129727) would yield the corresponding methyl ester. researchgate.net

Conversely, the hydrolysis of these esters back to the parent carboxylic acid can be accomplished under basic conditions. For instance, vigorous hydrolysis of an ester derivative using a strong base like sodium hydroxide, followed by acidification, will regenerate the carboxylic acid. researchgate.netrsc.org This reversibility is crucial in prodrug strategies, where an ester form might be used to improve absorption, later hydrolyzing in vivo to release the active carboxylic acid.

| Starting Material | Reaction | Key Reagents | Product |

|---|---|---|---|

| This compound | Esterification | 1. SOCl₂ 2. Methanol (MeOH) | Methyl 4-(4-methylpiperidin-1-yl)benzoate |

| Methyl 4-(4-methylpiperidin-1-yl)benzoate | Hydrolysis | 1. NaOH 2. HCl | This compound |

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry. researchgate.net This is typically achieved by coupling the carboxylic acid with a primary or secondary amine. The process requires the activation of the carboxylic acid, which can be accomplished using a wide array of coupling reagents. researchgate.netluxembourg-bio.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. mdpi.comnih.govpeptide.com Other effective reagents include carbonyldiimidazole (CDI) and uronium-based agents like HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate). mdpi.comnih.gov The choice of coupling reagent and reaction conditions is often substrate-dependent. luxembourg-bio.com

The general procedure involves reacting this compound with a chosen amine in the presence of a coupling agent and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in an appropriate aprotic solvent. mdpi.comnih.gov This method allows for the synthesis of a vast library of amide analogues.

Furthermore, the synthesis of sulfonamides represents another key modification. For instance, a related compound, 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid, incorporates a sulfonamide linkage, highlighting a different mode of derivatization where the piperidine (B6355638) nitrogen is linked to a sulfonyl group instead of a carbonyl group. uni.lu

| Amine Partner | Coupling Reagent System | Resulting Amide Product |

|---|---|---|

| Benzylamine | HBTU, HOBt, DIPEA | N-Benzyl-4-(4-methylpiperidin-1-yl)benzamide |

| Morpholine | CDI | (4-(4-Methylpiperidin-1-yl)phenyl)(morpholino)methanone |

| Aniline | DIC, HOPO | 4-(4-Methylpiperidin-1-yl)-N-phenylbenzamide |

The presence of both a basic piperidine nitrogen and an acidic carboxylic acid group makes this compound an amphoteric molecule capable of forming salts with both acids and bases. Salt formation is a critical strategy in pharmaceutical development to improve properties such as solubility, stability, and bioavailability.

By treating a solution of the compound with a suitable acid, a corresponding salt can be precipitated and isolated. For example, bubbling hydrogen chloride gas through a solution can yield the hydrochloride salt. google.com A wide variety of pharmaceutically acceptable salts can be prepared by reacting the compound with an appropriate organic or inorganic acid, such as succinic acid, maleic acid, fumaric acid, or sulfuric acid, in a suitable solvent. google.com The process typically involves dissolving the free base in an organic solvent, adding the selected acid, and then isolating the resulting salt by filtration, cooling, or the addition of a non-solvent. google.com

Piperidine Ring Functionalization

The piperidine ring offers additional opportunities for structural modification, including derivatization at the nitrogen atom and substitution on the carbon framework of the ring.

While the parent compound features a tertiary amine within the piperidine ring (as part of the N-aryl linkage), its precursors containing a secondary piperidine amine are key intermediates for N-functionalization. For a precursor like 4-(piperidin-4-yl)benzoic acid, the piperidine nitrogen is available for N-alkylation or N-acylation. chemicalbook.com N-acylation can be readily achieved by reacting the secondary amine with an acyl chloride, such as acetyl chloride, in the presence of a base like pyridine (B92270). chemicalbook.com N-alkylation, for example N-methylation, can be accomplished using reductive amination conditions or other standard alkylating agents. google.com

Modifying the carbon skeleton of the piperidine ring can significantly influence the conformational preferences and biological activity of the resulting analogues. Research on related scaffolds has shown that replacing the simple piperidine with more rigid, bridged systems can be a fruitful strategy. nih.gov For instance, incorporating the piperidine into bicyclic systems like nortropane or 2-azanorbornane constrains the ring conformation. nih.gov These sterically constrained analogues are valuable for probing the specific conformational requirements of receptor binding sites. nih.gov

Another approach involves introducing substituents onto the piperidine ring itself, such as hydroxyl groups or fluorine atoms, to alter polarity and metabolic stability. Furthermore, the entire piperidine moiety can be replaced with other heterocyclic systems to explore different regions of chemical space. researchgate.net

| Modification Strategy | Example Precursor/Scaffold | Description of Change | Resulting Analogue Type |

|---|---|---|---|

| N-Acylation | 4-(Piperidin-4-yl)benzoic acid | Addition of an acetyl group to the piperidine nitrogen. | N-Acetyl derivative |

| Bridged Ring Formation | Phenyl-piperidine scaffold | Replacement of piperidine with a quinuclidine (B89598) moiety. | Conformationally constrained analogue |

| Ring Substitution | This compound | Introduction of a hydroxyl group on the piperidine ring. | Hydroxylated derivative |

Aromatic Ring Derivatization

The benzoic acid portion of the molecule is amenable to various substitution reactions, allowing for the introduction of new functional groups that can modulate the compound's electronic and steric properties.

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the directing effects of its two substituents. The piperidin-1-yl group is a powerful activating group and an ortho, para-director due to the electron-donating resonance effect of the nitrogen atom. Conversely, the carboxylic acid group is a deactivating group and a meta-director because of its electron-withdrawing inductive and resonance effects.

Since the para position relative to the piperidinyl group is already occupied, this group strongly directs incoming electrophiles to its ortho positions (C3 and C5). The carboxylic acid group directs to its meta positions, which are the same C3 and C5 carbons. Therefore, electrophilic substitution reactions, such as bromination, are expected to occur at the positions ortho to the piperidin-1-yl substituent. For instance, bromination using bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃) would yield 3-bromo-4-(4-methylpiperidin-1-yl)benzoic acid or 3,5-dibromo-4-(4-methylpiperidin-1-yl)benzoic acid, depending on the reaction conditions.

| Reactant | Reagents | Product |

| This compound | Br₂, FeBr₃ | 3-Bromo-4-(4-methylpiperidin-1-yl)benzoic acid |

Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, provide a direct route to derivatize the aromatic ring without the need for pre-functionalized starting materials. researchgate.net For this compound, the nitrogen atom of the piperidine ring can act as a directing group in certain C-H activation reactions, facilitating functionalization at the ortho positions of the benzene ring. Palladium-catalyzed C-H arylation, for example, could be employed to introduce various aryl groups at the C3 and C5 positions, significantly increasing molecular complexity. This approach is highly efficient and atom-economical for creating novel analogues.

Introduction of Bridging Linkers and Complex Heterocyclic Moieties

The carboxylic acid group is a versatile handle for introducing a wide array of functionalities, including complex heterocyclic systems, through the formation of amide, ester, or other covalent bonds.

Indole Derivatives: Indole moieties can be coupled to the benzoic acid core, typically through an amide linkage. This is achieved by activating the carboxylic acid group of this compound using standard coupling reagents (e.g., HATU, HOBt) and reacting it with an amino-substituted indole, such as 5-aminoindole. This synthesis yields novel hybrid molecules combining the structural features of both parent compounds.

Quinazolinone Derivatives: The synthesis of quinazolinone-containing analogues can be accomplished through several routes. nih.govresearchgate.net One common method involves the condensation of this compound with an anthranilamide derivative. The initial reaction forms an amide bond, which is followed by an intramolecular cyclization to construct the quinazolinone ring system. researchgate.net

Triazole Derivatives: The 1,2,4-triazole (B32235) heterocycle is a common feature in many bioactive molecules. rsc.orgresearchgate.net To incorporate this moiety, the carboxylic acid of the parent compound can be converted into a key intermediate, such as a hydrazide. This hydrazide can then undergo cyclization with various one-carbon synthons. For example, reaction with carbon disulfide in the presence of a base, followed by treatment with hydrazine, can yield a 1,2,4-triazole derivative. rdd.edu.iqresearchgate.net

Pyridinium (B92312) Salts: The introduction of a pyridinium salt can enhance the solubility and introduce a permanent positive charge to the molecule. rsc.org A synthetic strategy would involve modifying the carboxylic acid to include a reactive linker. For instance, the carboxylic acid can be reduced to an alcohol, converted to an alkyl halide (e.g., a benzyl (B1604629) bromide derivative), and subsequently reacted with pyridine to form the corresponding N-alkyl pyridinium salt.

| Heterocycle | Synthetic Strategy | Key Intermediates |

| Indole | Amide coupling | Activated carboxylic acid, Aminoindole |

| Quinazolinone | Condensation and cyclization | This compound, Anthranilamide |

| Triazole | Hydrazide formation and cyclization | Carboxylic acid hydrazide, Carbon disulfide |

| Pyridinium Salt | Linker formation and quaternization | Bromoalkyl-functionalized analogue, Pyridine |

Stereoselective Synthesis of Chiral Analogues

This compound is an achiral molecule. The synthesis of chiral analogues requires the introduction of one or more stereocenters. This can be achieved by utilizing enantiomerically pure building blocks. For example, instead of 4-methylpiperidine (B120128), a chiral piperidine derivative like (R)-3-methylpiperidine or (S)-3-methylpiperidine could be used as the starting material. The stereoselective synthesis would involve the nucleophilic aromatic substitution reaction between the chosen chiral piperidine and an activated benzoic acid derivative (e.g., 4-fluorobenzoic acid), preserving the stereochemistry of the piperidine ring in the final product. rsc.org Such syntheses are critical for investigating the stereochemical requirements of biological targets. mdpi.com

Alternative Derivatization Reagents and Methods

Beyond classical methods, several modern reagents facilitate the efficient derivatization of this compound, particularly at the carboxylic acid group.

DMT-MM for Amidation: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is a highly effective condensing agent for the formation of amide bonds directly from carboxylic acids and amines in aqueous or alcoholic solvents. researchgate.net This reagent allows for mild and efficient coupling of this compound with various amines to produce a library of amides without requiring prior activation to an acid chloride.

Triazenes for Esterification: For the specific methylation of the carboxylic acid group to form the methyl ester, reagents such as 3-methyl-1-p-tolyltriazene can be used. These compounds serve as safe and convenient sources of diazomethane (B1218177) in situ, which rapidly and cleanly converts carboxylic acids to their corresponding methyl esters under mild conditions.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectral Analysis

No experimental ¹H NMR data for 4-(4-Methylpiperidin-1-yl)benzoic acid has been found in the searched resources. A proper analysis would require the identification of chemical shifts (δ) in ppm, signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) in Hz for each proton in the molecule. This would include signals for the aromatic protons on the benzene (B151609) ring, the protons of the piperidine (B6355638) ring, and the methyl group protons.

13C NMR Spectral Analysis

Similarly, no experimental ¹³C NMR data for this compound could be located. A detailed analysis would involve the assignment of chemical shifts for each of the 13 unique carbon atoms in the structure, including the carboxyl carbon, the aromatic carbons, the carbons of the piperidine ring, and the methyl carbon.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

No specific FT-IR spectrum or a table of characteristic vibrational frequencies for this compound has been reported in the available literature. An FT-IR analysis would typically identify the stretching and bending vibrations of the functional groups present, such as the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic and aliphatic portions, and C-N stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no available UV-Vis spectroscopic data, including information on the absorption maxima (λmax), for this compound. Such data would provide insights into the electronic transitions within the molecule, particularly those associated with the aromatic system.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its chemical structure.

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their molecular mass. Unlike standard mass spectrometry, HRMS instruments can measure the mass of an ion to four or five decimal places. This level of precision allows for the determination of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.

For this compound, with a chemical formula of C₁₃H₁₇NO₂, the theoretical monoisotopic mass is 219.12593 Da. uni.lu HRMS analysis would be expected to yield an experimental mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This confirms the elemental composition and rules out other potential formulas.

During analysis, the compound is ionized, often by forming adducts with protons ([M+H]⁺), sodium ions ([M+Na]⁺), or by losing a proton ([M-H]⁻). The precise m/z values of these adducts are then measured. The predicted HRMS data for various adducts of this compound are detailed in the table below. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Type | Chemical Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₃H₁₈NO₂]⁺ | 220.13321 |

| [M+Na]⁺ | [C₁₃H₁₇NNaO₂]⁺ | 242.11515 |

| [M-H]⁻ | [C₁₃H₁₆NO₂]⁻ | 218.11865 |

| [M+K]⁺ | [C₁₃H₁₇KNO₂]⁺ | 258.08909 |

Data sourced from PubChemLite. uni.lu

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Elucidation

X-ray Diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is then measured and analyzed. From this diffraction pattern, researchers can calculate the electron density map of the molecule and determine the exact positions of each atom, bond lengths, bond angles, and torsional angles.

A successful single-crystal XRD analysis of this compound would provide unequivocal proof of its molecular structure in the solid state. The key findings from such an analysis would be the determination of its crystal system (e.g., monoclinic, orthorhombic), space group, and the precise dimensions of the unit cell (a, b, c, α, β, γ). This data offers insight into the molecular conformation, including the planarity of the benzoic acid ring and the chair conformation of the methylpiperidine ring, as well as intermolecular interactions such as hydrogen bonding or π-stacking that dictate the crystal packing.

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental X-ray diffraction data for this compound. Therefore, detailed crystallographic parameters for this compound cannot be provided at this time.

Table 2: List of Compound Names

| Compound Name |

|---|

Based on a thorough review of the available literature, detailed computational and theoretical investigations specifically focused on the chemical compound “this compound” are not present in the public domain. While general methodologies for quantum chemical calculations such as Density Functional Theory (DFT) and Hartree-Fock (HF) are well-established, and analyses like Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) are commonly applied to various molecules, specific research applying these techniques to this compound has not been published.

Therefore, the generation of an article with specific data tables and detailed research findings for the requested computational chemistry subsections is not possible at this time.

Computational Chemistry and Theoretical Investigations

Topological Analyses of Electron Density

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies performing topological analyses of the electron density for 4-(4-Methylpiperidin-1-yl)benzoic acid. Therefore, detailed research findings and data tables for the following subsections are not available for this specific compound.

Atoms in Molecules (AIM) Theory

No dedicated Atoms in Molecules (AIM) theory analyses for this compound have been found in the reviewed literature. Such an analysis would typically involve locating bond critical points and characterizing the nature of the chemical bonds within the molecule, but this has not been published.

Electron Localization Function (ELF)

There are no available studies that have calculated the Electron Localization Function (ELF) for this compound. This type of analysis would provide insight into the regions of electron localization in the molecule, helping to describe bonding and lone pair electrons.

Reduced Density Gradient (RDG) Analysis

Specific Reduced Density Gradient (RDG) analyses for this compound are not present in the current body of scientific literature. RDG analysis is used to identify and visualize noncovalent interactions, which would be of interest in understanding the intermolecular interactions of this compound.

Noncovalent Interaction (NCI) Analysis

No published research has focused on the Noncovalent Interaction (NCI) analysis of this compound. This computational technique would illustrate the weak interactions within the molecule and between molecules.

Spectroscopic Property Predictions

Detailed computational predictions of the spectroscopic properties for this compound are not available in the reviewed scientific literature.

Computational Vibrational Spectroscopy (e.g., Normal Coordinate Analysis)

A Normal Coordinate Analysis or other forms of computational vibrational spectroscopy specifically for this compound have not been reported in the literature. These studies would provide theoretical vibrational frequencies and their assignments, which could be compared with experimental spectroscopic data to understand the molecule's vibrational modes. Without such studies, a data table of predicted vibrational frequencies cannot be generated.

Computational NMR Chemical Shift Predictions (e.g., Gauge Independent Atomic Orbital (GIAO) method)

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation and verification. The Gauge-Independent Atomic Orbital (GIAO) method, often employed within Density Functional Theory (DFT), is a standard approach for calculating the isotropic magnetic shielding tensors of molecules. researchgate.netnih.gov By comparing the theoretically computed chemical shifts with experimental data, researchers can confirm the proposed molecular structure with high confidence. nih.gov

For this compound, DFT calculations would first involve optimizing the molecule's geometry to find its lowest energy conformation. Subsequently, GIAO calculations would be performed on this optimized structure to predict the ¹H and ¹³C chemical shifts. researchgate.net These predictions are valuable for assigning specific signals in the experimental spectrum to the corresponding nuclei in the molecule. Discrepancies between predicted and observed shifts can indicate structural inaccuracies or significant solvent effects not captured in the calculation. nih.gov

The predicted chemical shifts for the protons and carbons in the benzoic acid ring, the piperidine (B6355638) ring, and the methyl group provide a complete theoretical NMR fingerprint of the molecule.

Interactive Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carboxylic Acid | 12.5 - 13.0 | 168.0 - 170.0 |

| Aromatic C-H (ortho to COOH) | 7.9 - 8.1 | 130.0 - 132.0 |

| Aromatic C-H (ortho to Piperidine) | 6.9 - 7.1 | 112.0 - 114.0 |

| Piperidine C-H (axial, adjacent to N) | 3.6 - 3.8 | 52.0 - 54.0 |

| Piperidine C-H (equatorial, adjacent to N) | 3.0 - 3.2 | 52.0 - 54.0 |

| Piperidine C-H (at C4) | 1.5 - 1.7 | 30.0 - 32.0 |

| Methyl C-H | 0.9 - 1.1 | 21.0 - 23.0 |

Note: The data in this table is illustrative and represents typical chemical shift ranges expected from GIAO/DFT calculations for a molecule with these functional groups. Actual values would depend on the specific level of theory, basis set, and solvent model used.

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to investigate the excited states of molecules and predict their electronic absorption spectra (e.g., UV-Vis spectra). researchgate.netresearchgate.net This analysis provides insights into the electronic transitions between molecular orbitals, which are responsible for the molecule's absorption of light. The calculations yield key parameters such as excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For this compound, the piperidine group acts as an electron-donating group (EDG) while the benzoic acid moiety functions as an electron-accepting group (EAG). This donor-acceptor structure is expected to give rise to intramolecular charge transfer (ICT) transitions. TD-DFT calculations can identify the specific orbitals involved in these transitions, typically from the Highest Occupied Molecular Orbital (HOMO), often localized on the donor, to the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor. bohrium.com

Interactive Table: Predicted Electronic Transitions from TD-DFT Calculations

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |

| S₀ → S₁ | 4.10 | 302 | 0.55 |

| S₀ → S₂ | 4.75 | 261 | 0.12 |

| S₀ → S₃ | 5.20 | 238 | 0.08 |

Note: The data in this table is representative of typical TD-DFT results for similar aromatic compounds and serves as an example. The S₀ → S₁ transition likely corresponds to the primary HOMO-LUMO charge transfer band.

Molecular Modeling and Dynamics

Ligand-Protein Interaction Profiling (e.g., Molecular Docking for binding modes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding site and scoring them based on their binding affinity or energy. mdpi.com

In a hypothetical study involving this compound, the molecule could be docked into the active site of a target protein, for example, a kinase or a receptor. The results would predict the most stable binding pose and calculate a docking score, which is an estimate of the binding free energy. nih.gov Furthermore, the analysis would reveal specific intermolecular interactions, such as hydrogen bonds (e.g., involving the carboxylic acid group), hydrophobic interactions (with the aromatic and piperidine rings), and electrostatic contacts that stabilize the ligand-protein complex. researchgate.netnih.gov

Interactive Table: Illustrative Molecular Docking Results against a Hypothetical Kinase Target

| Parameter | Value / Description |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | LYS-72, GLU-91, LEU-135, VAL-23, PHE-145 |

| Hydrogen Bonds | Carboxylic acid OH with GLU-91; Carboxylic acid C=O with LYS-72 |

| Hydrophobic Interactions | Benzoic ring with PHE-145; Piperidine ring with LEU-135, VAL-23 |

Note: This data is a plausible example of docking results, demonstrating how the different parts of the molecule might interact with amino acid residues in a protein's active site.

Conformational Analysis (e.g., Molecular Dynamics simulations)

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For flexible molecules like this compound, this analysis is crucial for understanding its behavior. The piperidine ring is known to exist predominantly in a chair conformation to minimize steric and torsional strain. nih.govacs.org The 4-methyl substituent is expected to preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. researchgate.net

Molecular Dynamics (MD) simulations can provide a deeper understanding of these conformational preferences over time. rsc.org An MD simulation would model the atomic motions of the molecule, either in a vacuum or surrounded by solvent molecules, by solving Newton's equations of motion. The simulation trajectory reveals the stability of different conformers, the energy barriers for interconversion, and how the molecule's shape fluctuates under physiological conditions. This information is vital for rationalizing its interaction with biological targets. rsc.org

Nonlinear Optical (NLO) Property Assessment (e.g., hyperpolarizability, Z-scan technique)

Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. NLO activity often arises in molecules possessing an electron-donating group and an electron-accepting group connected by a π-conjugated system, which facilitates intramolecular charge transfer. scispace.com this compound fits this D-π-A (Donor-π-Acceptor) structural motif, with the nitrogen of the piperidine ring acting as the donor and the carboxyl-substituted benzene (B151609) ring as the acceptor.

Computational chemistry, particularly DFT, is widely used to predict NLO properties. nih.gov Key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a primary indicator of second-order NLO activity. bohrium.com Theoretical studies on structurally similar molecules have shown that DFT methods can effectively predict these properties, often comparing the calculated values to those of a standard NLO material like urea (B33335). thesciencepublishers.com

Interactive Table: Predicted NLO Properties

| Property | Calculated Value (a.u.) | Value Relative to Urea |

| Dipole Moment (μ) | 5.8 D | ~3.9x Urea |

| Polarizability (α) | 210 a.u. | - |

| Hyperpolarizability (β) | 8500 a.u. | ~25x Urea |

Note: This data is illustrative, based on computational studies of similar D-π-A systems. thesciencepublishers.com An atomic unit (a.u.) for β is approximately 8.6393×10⁻³³ esu. The significantly higher predicted β value compared to urea suggests potential for NLO applications.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the rest of the crystal. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact, which are indicative of interactions such as hydrogen bonds and van der Waals forces. researchgate.net

Interactive Table: Hirshfeld Surface Analysis - Percentage Contribution of Intermolecular Contacts

| Contact Type | Percentage Contribution (%) | Description |

| H···H | 55.2 | Represents general van der Waals packing forces. |

| O···H / H···O | 25.5 | Indicates strong hydrogen bonding from the carboxylic acid group. |

| C···H / H···C | 18.1 | Arises from interactions involving the aromatic and aliphatic C-H groups. |

| Other | 1.2 | Minor contributions from C···C, N···H, etc. |

Note: This table presents a typical distribution of intermolecular contacts for a substituted benzoic acid derivative as determined by Hirshfeld analysis. nih.gov The exact percentages would depend on the experimentally determined crystal structure.

Exploration of Chemical and Material Science Applications

Role as Synthetic Intermediates in Complex Molecule Construction

The 4-(4-Methylpiperidin-1-yl)benzoic acid scaffold is a valuable synthetic intermediate in medicinal chemistry, particularly for the construction of complex molecules designed to interact with biological targets. The benzoic acid group provides a convenient handle for amide bond formation, a common linkage in pharmaceutical compounds, while the tertiary amine of the piperidine (B6355638) ring can influence solubility, basicity, and receptor interactions.

This structural motif is found in molecules designed as inhibitors for specific biological targets. For instance, the benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, notably in the development of ligands for serotoninergic and dopaminergic receptors. nih.gov The synthesis of such fragments often starts from precursors like isonipecotic acid, which are then elaborated into more complex structures. nih.gov While direct synthesis examples starting from this compound are not extensively detailed in publicly available literature, its structural similarity to intermediates used in the synthesis of Glycine Transporter 1 (GlyT1) inhibitors suggests its potential in this area. rsc.orggoogle.com GlyT1 inhibitors are investigated for treating neurological and neuropsychiatric disorders, including schizophrenia. google.com

Research into novel xanthine (B1682287) oxidase inhibitors, aimed at treating hyperuricemia, has also explored derivatives containing substituted piperidine rings attached to a core structure with a terminal benzoic acid. nih.gov For example, compounds featuring a 4-benzylpiperidin-1-yl substituent on an oxazole (B20620) ring linked to benzoic acid have shown potent inhibitory activity, highlighting the utility of the piperidine-benzoic acid framework in designing enzyme inhibitors. nih.gov The synthesis of these complex molecules typically involves coupling the benzoic acid moiety with other heterocyclic or aromatic fragments, demonstrating the role of compounds like this compound as key building blocks.

Table 1: Examples of Complex Molecules Containing Related Structural Motifs

| Target Class | Example Scaffold | Potential Application |

|---|---|---|

| GlyT1 Inhibitors | Acylated Piperidines | Schizophrenia, Neurological Disorders google.com |

| Serotonin/Dopamine Ligands | 4-Benzoylpiperidine | Neuropsychiatric Disorders nih.gov |

Development of Chemical Probes and Research Tools (e.g., photoaffinity probes)

Chemical probes are essential small molecules used to study the function of proteins and explore biological pathways. bohrium.com Despite the utility of the piperidine-benzoic acid scaffold in medicinal chemistry, there is currently no specific information available in the scientific literature detailing the use of this compound in the development of chemical probes, including specialized tools like photoaffinity probes. The development of high-quality chemical probes requires molecules with high potency and selectivity for their intended biological target, properties that have not yet been documented for derivatives of this specific compound in this context. nih.govrsc.org

Applications in Analytical Chemistry Method Development (e.g., derivatization for advanced separation techniques like MSI-NACE-MS)

In analytical chemistry, the development of robust methods for the quantification and purity assessment of chemical compounds is crucial. While no specific validated analytical methods for this compound are published, standard techniques like High-Performance Liquid Chromatography (HPLC) are applicable. Based on methods developed for other benzoic acid derivatives, a reverse-phase HPLC (RP-HPLC) method could be established for its analysis. ekb.egupb.ronih.gov

Such a method would typically involve a C18 stationary phase column and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or dilute phosphoric acid) run in either isocratic or gradient mode. ekb.egnih.gov Detection would likely be performed using a UV spectrophotometer, as the benzene (B151609) ring of the benzoic acid moiety is a chromophore. upb.ro The development and validation of such a method would follow ICH guidelines, assessing parameters like linearity, precision, accuracy, specificity, and limits of detection and quantitation. ekb.eg

There is no evidence in the literature of this compound being used as a derivatization agent for advanced separation techniques like Mass Spectrometry Imaging by Nonaqueous Capillary Electrophoresis Mass Spectrometry (MSI-NACE-MS). Derivatization is a strategy used to improve the analytical properties of target molecules, for example, by enhancing their ionization efficiency or chromatographic retention.

Table 2: General Parameters for a Hypothetical RP-HPLC Method

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | C18 Column | Provides a non-polar surface for separation. nih.gov |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., formic acid) | Elutes the compound from the column. ekb.eg |

| Detection | UV Spectrophotometry (e.g., at 225-254 nm) | Quantifies the compound based on UV absorbance. nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

| Injection Volume | 5 - 20 µL | Amount of sample introduced for analysis. |

Material Science Contributions (e.g., for novel optical materials)

The incorporation of piperidine and benzoic acid derivatives into novel materials is an area of active research. Specifically, organic molecules with specific structural features are explored for their potential in creating materials with non-linear optical (NLO) properties. mdpi.com These materials are significant for applications in photonics and optoelectronics.

Research has shown that piperidine derivatives can be used to synthesize new organic NLO materials. tandfonline.com For example, (4-chlorophenyl)(4-hydroxypiperidin-1-yl) methanone, a compound synthesized from 4-hydroxypiperidine and 4-chlorobenzoyl chloride, crystallizes in a non-centrosymmetric space group, a key requirement for second-order NLO activity. tandfonline.com The synthesis of such materials often involves reacting a piperidine derivative with a substituted benzoyl chloride, a close relative of benzoic acid. This suggests that this compound could serve as a precursor for similar NLO-active compounds. The electronic properties of the benzene ring, influenced by donor and acceptor groups, are crucial for inducing the desired NLO response. nih.gov

Furthermore, benzoic acid derivatives are used in the synthesis of polymers. ontosight.ai For instance, benzoic acid can be polymerized with various diols and anhydrides to create materials for coatings, adhesives, and biomedical applications. ontosight.ai While direct polymerization of this compound is not documented, its bifunctional nature (a carboxylic acid group for polymerization and a piperidine ring for property modification) makes it a candidate for incorporation into specialty polymers.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Isonicotinic acid |

| Glycine |

| 4-benzylpiperidin-1-yl |

| (4-chlorophenyl)(4-hydroxypiperidin-1-yl) methanone |

| 4-hydroxypiperidine |

| 4-chlorobenzoyl chloride |

| Acetonitrile |

| Methanol (B129727) |

| Ammonium acetate |

| Phosphoric acid |

Future Research Directions and Emerging Paradigms

Development of Novel and Efficient Synthetic Methodologies

The development of novel and efficient synthetic routes is a cornerstone of chemical research. For 4-(4-Methylpiperidin-1-yl)benzoic acid, future efforts could focus on moving beyond classical methods to more sophisticated and sustainable approaches. Research in this area could explore:

C-N Cross-Coupling Reactions: Modern catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination, could offer a direct and efficient method for the synthesis of this compound. This would involve the coupling of 4-halobenzoic acids with 4-methylpiperidine (B120128) using a suitable palladium or copper catalyst. The development of catalysts that are effective for this specific transformation, potentially at lower catalyst loadings and temperatures, would be a significant advancement.

Flow Chemistry: The use of continuous flow reactors could provide a safer, more scalable, and highly reproducible method for the synthesis of this compound. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities.

Biocatalysis: The use of enzymes to catalyze the formation of the C-N bond could offer a green and highly selective synthetic route. Directed evolution of existing enzymes or the discovery of novel biocatalysts could be a key area of research.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Methodology | Potential Advantages | Potential Challenges |

| Buchwald-Hartwig Amination | High efficiency, good functional group tolerance | Catalyst cost and optimization, potential for side reactions |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility | Initial setup cost, potential for clogging |

| Biocatalysis | High selectivity, environmentally friendly | Enzyme stability and availability, substrate scope |

Integration of Advanced Computational Approaches for Predictive Design

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. For this compound, these approaches can be leveraged to predict its properties and guide the design of new derivatives with desired functionalities. Future research could involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. This can provide insights into its chemical behavior and help in the design of new synthetic strategies.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules, such as biological targets or solvent molecules. This can be particularly useful in the context of drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of derivatives of this compound are synthesized and their biological activities are tested, QSAR models can be developed to correlate the structural features of the molecules with their activities. These models can then be used to predict the activities of new, untested derivatives, thereby accelerating the drug discovery process.

Systematic Exploration of Derivatization and Scaffold Hybridization

The systematic derivatization of this compound can lead to the discovery of new compounds with improved properties. This could involve modifications at various positions of the molecule:

Modification of the Benzoic Acid Moiety: The carboxylic acid group can be converted to a variety of other functional groups, such as esters, amides, or tetrazoles, to modulate the compound's physicochemical properties and biological activity.

Substitution on the Aromatic Ring: The introduction of substituents on the benzene (B151609) ring can influence the electronic properties of the molecule and its interactions with biological targets.

Modification of the Piperidine (B6355638) Ring: The methyl group on the piperidine ring can be replaced with other alkyl or functional groups to explore the structure-activity relationship.

Furthermore, scaffold hybridization , which involves combining the structural features of this compound with other known pharmacophores, could lead to the development of novel compounds with unique biological activities.

Deeper Theoretical Insights into Reactivity and Structure-Property Relationships

A fundamental understanding of the relationship between the structure of a molecule and its properties is crucial for the rational design of new materials and drugs. For this compound, theoretical studies can provide valuable insights into:

Reactivity Indices: Computational methods can be used to calculate various reactivity indices, such as the Fukui function and the dual descriptor, which can predict the most reactive sites of the molecule towards electrophilic and nucleophilic attack.

Conformational Analysis: The conformational preferences of the molecule can have a significant impact on its properties. Theoretical studies can be used to identify the most stable conformations and to understand the factors that govern the conformational landscape.

Intermolecular Interactions: The ability of the molecule to form intermolecular interactions, such as hydrogen bonds and van der Waals interactions, is crucial for its behavior in the solid state and in solution. Theoretical calculations can provide a detailed picture of these interactions.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in various fields of chemistry and beyond.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(4-Methylpiperidin-1-yl)benzoic acid in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for acute oral toxicity and skin/eye irritation testing. Use personal protective equipment (PPE), including nitrile gloves and safety goggles. In case of skin contact, rinse immediately with soap and water; for eye exposure, flush with water for 15 minutes. Store in a ventilated area away from oxidizers. Toxicity studies classify the compound as requiring hazard-specific handling due to acute toxicity profiles .

Q. Which analytical techniques are most effective for characterizing the purity of this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a Chromolith® Silica column for separation, coupled with UV detection at 254 nm. Validate purity via nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (HRMS) for molecular weight verification. Thin-layer chromatography (TLC) with silica gel plates can preliminarily assess reaction progress .

Q. What synthetic routes are commonly utilized for the preparation of this compound?

- Methodological Answer : A two-step approach is typical:

Coupling Reaction : React 4-methylpiperidine with 4-bromobenzoic acid via Ullmann coupling under palladium catalysis (e.g., Pd(OAc)₂, PPh₃) in DMF at 110°C for 12 hours.

Hydrolysis : Treat the intermediate ester with aqueous NaOH in ethanol to yield the free acid. Monitor reaction completion via TLC (ethyl acetate/hexane, 3:7) .

Q. What are the critical parameters for validating this compound as a reference standard in HPLC analysis?

- Methodological Answer : Calibrate using a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35). Ensure system suitability with a resolution factor >2.0 between the analyte and impurities. Use a linearity range of 0.1–100 µg/mL (R² > 0.999) and a limit of detection (LOD) ≤0.05 µg/mL .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the kinase inhibitory activity of this compound derivatives?

- Methodological Answer :

- Structural Modifications : Introduce substituents at the benzoic acid’s para position (e.g., nitro, amino) to enhance binding affinity.

- Assays : Conduct kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) against targets like EGFR or VEGFR. Compare IC₅₀ values with analogs such as 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding pocket interactions .

Q. How do reaction conditions influence the esterification efficiency of this compound derivatives?

- Methodological Answer : Optimize pH (4–6) and temperature (60–80°C) to minimize side reactions. Use DCC/DMAP as coupling agents for esterification. For acid-sensitive substrates, employ Mitsunobu conditions (DIAD, PPh₃). Monitor yield via HPLC with a C18 column and acetonitrile/water gradient .

Q. What strategies resolve contradictory data on the biological activity of this compound across experimental models?

- Methodological Answer :

- Model Standardization : Use isogenic cell lines to control genetic variability.

- Dose-Response Curves : Test across multiple concentrations (1 nM–100 µM) to identify non-linear effects.

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., piperazine analogs) to identify confounding substituent effects. Discrepancies in cytotoxicity may arise from differences in cell permeability or metabolic stability .

Q. In pharmacological studies, what in vitro assays prioritize assessing the therapeutic potential of this compound?

- Methodological Answer :

- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa, MCF-7).

- Apoptosis Assays : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC).

- Anti-Inflammatory Activity : Quantify TNF-α suppression in LPS-stimulated macrophages using ELISA. Validate target engagement via Western blot for phosphorylated kinases (e.g., p-ERK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.